2,2'-Methylenebis(6-cyclohexyl-p-cresol) chemical properties
2,2'-Methylenebis(6-cyclohexyl-p-cresol) chemical properties
An In-Depth Technical Guide to 2,2'-Methylenebis(6-cyclohexyl-p-cresol): Mechanisms, Polymer Stabilization, and Toxicological Implications
Executive Summary
In the fields of materials science and pharmaceutical packaging, preventing the thermo-oxidative degradation of polymers is paramount. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) (CAS: 4066-02-8), widely known by trade names such as Antioxidant ZKF, is a highly effective, sterically hindered bisphenol antioxidant [1]. While its primary industrial application lies in stabilizing polyolefins and rubbers against heat and UV-induced degradation, its relevance to drug development professionals has surged. As a potential extractable and leachable (E&L) compound in medical-grade plastics, understanding its intrinsic chemical properties, radical scavenging mechanisms, and toxicological profile is critical for ensuring drug product safety and regulatory compliance.
Physicochemical Profiling & Structural Causality
The efficacy of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is directly dictated by its molecular architecture. It features two phenolic rings linked by a methylene bridge, with bulky cyclohexyl groups positioned ortho to the hydroxyl groups [2].
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol) |
| CAS Number | 4066-02-8 |
| Molecular Formula | C₂₇H₃₆O₂ |
| Molecular Weight | 392.58 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 132.0 to 136.0 °C |
| Solubility | Soluble in organic solvents; insoluble in water |
| Primary Function | Free radical scavenger (Primary Antioxidant) |
Structural Causality: The methylene bridge is not merely a structural connector; it doubles the hydrogen-donating capacity per molecule compared to mono-phenolic antioxidants (like BHT). The cyclohexyl groups provide severe steric hindrance. Once the hydroxyl group donates a hydrogen atom to neutralize a free radical, the resulting phenoxy radical is physically shielded by these bulky cyclohexyl rings. This steric shielding prevents the phenoxy radical from initiating secondary oxidation reactions with the polymer backbone, forcing it instead into harmless radical-radical coupling or resonance stabilization.
Mechanism of Action: Radical Scavenging Pathway
Polymers undergo auto-oxidation when exposed to heat, shear stress, or UV light, generating highly reactive alkyl (R•) and peroxy (ROO•) radicals. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) acts as a primary chain-breaking antioxidant via a Hydrogen Atom Transfer (HAT) mechanism [3].
Because the O-H bond dissociation energy in the hindered phenol is significantly lower than the C-H bond energy in the polymer, the antioxidant preferentially and rapidly donates a hydrogen atom to the peroxy radical. This converts the dangerous peroxy radical into a stable polymer hydroperoxide (ROOH), while the antioxidant itself becomes a resonance-stabilized, sterically hindered phenoxy radical incapable of propagating the degradation chain.
Figure 1: Hydrogen Atom Transfer (HAT) mechanism of sterically hindered phenolic antioxidants.
Analytical Workflows & Experimental Protocols
To rigorously evaluate the stabilization efficacy and intrinsic radical scavenging capacity of this compound, Application Scientists rely on two self-validating analytical protocols.
Protocol 1: Oxidative Induction Time (OIT) via DSC
OIT is a standardized thermo-analytical test used to quantify the level of active antioxidant remaining in a polymer matrix [4].
Causality & Logic: The sample is initially heated under an inert nitrogen atmosphere to erase its thermal history and melt the polymer without inducing premature oxidation. Once thermal equilibrium is reached, the purge gas is abruptly switched to oxygen. The antioxidant will protect the polymer for a specific duration (the induction time) before it is fully consumed. Once depleted, the polymer rapidly oxidizes, releasing a massive exothermic heat flow detectable by the DSC sensor.
Step-by-Step Methodology:
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Sample Preparation: Weigh 5.0 ± 0.5 mg of the polymer sample (containing 2,2'-Methylenebis(6-cyclohexyl-p-cresol)) into an open aluminum DSC pan. Prepare an empty aluminum pan as the reference.
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Inert Equilibration: Purge the DSC cell with Nitrogen (N₂) at a flow rate of 50 mL/min. Equilibrate the system at 25°C for 5 minutes.
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Temperature Ramp: Heat the sample at a rate of 20°C/min to the target isothermal test temperature (typically 180°C to 200°C, depending on the polymer melting point).
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Isothermal Hold: Hold the sample isothermally under N₂ for 5 minutes to ensure complete melting and thermal stabilization.
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Oxidation Initiation: Switch the purge gas from Nitrogen to pure Oxygen (O₂) at 50 mL/min. Mark this exact switch time as t0 .
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Data Acquisition & Validation: Monitor the heat flow. The OIT is calculated as the time interval between t0 and the extrapolated onset of the exothermic oxidation peak. Self-Validation: Always run an unstabilized virgin polymer control; a valid test must show a significantly longer OIT for the stabilized sample.
Figure 2: Differential Scanning Calorimetry (DSC) workflow for Oxidative Induction Time (OIT).
Protocol 2: DPPH Radical Scavenging Assay
To measure the pure chemical antioxidant capacity independent of a polymer matrix, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is utilized [5].
Causality & Logic: DPPH is a stable free radical that exhibits a deep purple color with a strong absorption band at 517 nm. When 2,2'-Methylenebis(6-cyclohexyl-p-cresol) donates a hydrogen atom to DPPH, it reduces the radical to its corresponding hydrazine derivative, which is pale yellow. The decrease in absorbance is directly proportional to the antioxidant's scavenging efficiency.
Step-by-Step Methodology:
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Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Keep protected from light.
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Sample Dilution: Prepare a stock solution of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in ethanol (e.g., 1 mg/mL). Create a serial dilution range (10 µg/mL to 100 µg/mL).
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Reaction Mixture: In a 96-well microplate, add 100 µL of the sample dilution to 100 µL of the DPPH solution per well.
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Controls:
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Negative Control: 100 µL ethanol + 100 µL DPPH (maximum absorbance).
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Positive Control: Trolox or Ascorbic Acid standards.
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Blank: 200 µL ethanol.
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Incubation: Seal the plate and incubate in the dark at 25°C for 30 minutes to allow the HAT reaction to reach equilibrium.
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Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer. Calculate the % Inhibition: [(Abscontrol−Abssample)/Abscontrol]×100 .
Toxicological & Pharmacological Implications (E&L Focus)
For drug development professionals, the presence of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in pharmaceutical packaging (such as IV bags, pre-filled syringes, or blister packs) presents a complex Extractables and Leachables (E&L) challenge.
While its high molecular weight and bulky cyclohexyl groups reduce its migration rate compared to smaller antioxidants, it is not entirely immobilized. Recent toxicological screenings of plastic-related compounds have flagged this specific chemical for its biological activity. In vitro studies utilizing CYP2C19 and CYP3A4-overexpressing HepG2 cells demonstrated that 2,2'-Methylenebis(6-cyclohexyl-p-cresol) exhibits high binding affinity to Cytochrome P450 enzymes [6].
Mechanistic Toxicology: The compound has been shown to disrupt mitosis and DNA replication, blocking hepatocytes in the G0/G1 phase, and significantly altering the 'cholesterol biosynthesis process' and inflammatory response pathways[7]. Furthermore, it carries a GHS classification (H361) as suspected of damaging fertility or the unborn child, and (H413) for long-lasting aquatic toxicity [1].
Consequently, analytical chemists must employ highly sensitive LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) techniques to monitor the leaching of this compound and its oxidized degradation products (e.g., quinone methides) into drug formulations, ensuring that Daily Exposure (PDE) limits remain strictly within regulatory safety thresholds.
References
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PubChem . "2,2'-Methylenebis(6-cyclohexyl-p-cresol) | C27H36O2 | CID 77681". National Center for Biotechnology Information. Available at:[Link]
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MDPI - Foods . "DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food". Available at:[Link]
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University of Pretoria . "Oxidation induction time and oxidation onset temperature of polyethylene in air Testing Gimzewski's postulate". Available at:[Link]
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ResearchGate . "Antioxidant activity by DPPH assay: in vitro protocol". Available at:[Link]
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NIH / PMC . "The Effect of Plastic-Related Compounds on Transcriptome-Wide Gene Expression on CYP2C19-Overexpressing HepG2 Cells". Available at:[Link]
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ResearchGate . "Impact of plastic-related compounds on the gene expression signature of HepG2 cells transfected with CYP3A4". Available at:[Link]
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